1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide
Übersicht
Beschreibung
1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK plays a crucial role in the development and activation of B cells, which are responsible for producing antibodies and fighting infections. Therefore, BTK inhibitors like TAK-659 have potential therapeutic applications in various B cell-mediated diseases, including B cell malignancies, autoimmune disorders, and allergies.
Wirkmechanismus
BTK is a non-receptor tyrosine kinase that is activated upon binding of the B cell receptor (BCR) to antigens. BTK then phosphorylates downstream signaling molecules, including phospholipase Cγ2 (PLCγ2), which generates second messengers that activate various pathways involved in B cell activation, proliferation, and survival. By inhibiting BTK, 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide blocks the BCR signaling cascade and induces apoptosis (programmed cell death) in B cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide has been shown to modulate immune responses in various preclinical models of autoimmune diseases and allergies. For example, 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide reduced the production of autoantibodies and pro-inflammatory cytokines in a mouse model of systemic lupus erythematosus (SLE). 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide also suppressed the allergic response in a mouse model of asthma, by inhibiting the activation and migration of inflammatory cells.
Vorteile Und Einschränkungen Für Laborexperimente
1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide has several advantages as a research tool for studying B cell-mediated diseases. It is highly potent and selective for BTK, with minimal off-target effects. It also has favorable pharmacokinetic properties, such as good oral bioavailability and long half-life, which allow for convenient dosing and sustained inhibition of BTK. However, 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide has some limitations, such as its relatively high cost and limited availability, which may hinder its widespread use in academic research.
Zukünftige Richtungen
There are several future directions for the development and application of BTK inhibitors like 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide. One area of focus is the identification of biomarkers that can predict patient response to BTK inhibition, and guide the selection of optimal treatment regimens. Another area of interest is the combination of BTK inhibitors with other targeted agents or immunotherapies, to enhance their efficacy and overcome resistance mechanisms. Additionally, the development of more selective and potent BTK inhibitors, as well as alternative modes of B cell targeting, may further improve the therapeutic outcomes of B cell-mediated diseases.
Wissenschaftliche Forschungsanwendungen
1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide demonstrated potent and selective inhibition of BTK, leading to suppression of B cell receptor signaling, proliferation, and survival. 1-acetyl-N-[1-(4-fluorophenyl)ethyl]-5-indolinesulfonamide also showed synergistic effects with other anti-cancer agents, such as venetoclax and lenalidomide.
Eigenschaften
IUPAC Name |
1-acetyl-N-[1-(4-fluorophenyl)ethyl]-2,3-dihydroindole-5-sulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O3S/c1-12(14-3-5-16(19)6-4-14)20-25(23,24)17-7-8-18-15(11-17)9-10-21(18)13(2)22/h3-8,11-12,20H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXAXFKYIFJQNIR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)F)NS(=O)(=O)C2=CC3=C(C=C2)N(CC3)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.